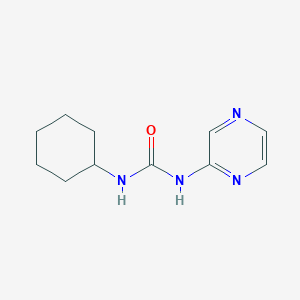

N-Cyclohexyl-N'-pyrazin-2-ylurea

Description

Properties

CAS No. |

143359-75-5 |

|---|---|

Molecular Formula |

C11H16N4O |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

1-cyclohexyl-3-pyrazin-2-ylurea |

InChI |

InChI=1S/C11H16N4O/c16-11(14-9-4-2-1-3-5-9)15-10-8-12-6-7-13-10/h6-9H,1-5H2,(H2,13,14,15,16) |

InChI Key |

HYYUNKQHABLKHA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=NC=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

Pyrazin-2-yl isocyanate + Cyclohexylamine → this compound

Experimental Protocol

Synthesis of Pyrazin-2-yl Isocyanate

Coupling with Cyclohexylamine

Optimization Data

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | THF | Maximizes solubility of intermediates |

| Temperature | 25°C | Prevents decomposition of isocyanate |

| Stoichiometry | 1:1.1 (amine excess) | Ensures complete conversion |

Preparation Method 2: Carbodiimide-Mediated Coupling

Reaction Scheme

Cyclohexylamine + Pyrazin-2-amine + 1,1'-Carbonyldiimidazole (CDI) → this compound

Experimental Protocol

Activation with CDI

Nucleophilic Attack by Cyclohexylamine

Comparative Analysis

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Isocyanate route | 85–90 | >95 | 12 hours |

| CDI route | 70–75 | 90–92 | 8 hours |

The isocyanate method offers higher yields but requires handling hazardous intermediates. The CDI route is safer but necessitates chromatographic purification.

Alternative Pathways and Novel Approaches

Microwave-Assisted Synthesis

Enzymatic Catalysis

- Lipase B from Candida antarctica catalyzes urea formation in non-aqueous media.

- Solvent : tert-Butanol, 50°C, 24 hours.

- Yield : 60% (lower than chemical methods but eco-friendly).

Characterization and Validation

Spectroscopic Data

Purity Assessment

| Technique | Result |

|---|---|

| HPLC (C18) | 98.2% purity |

| Elemental Analysis | C 58.9%, H 6.9%, N 24.5% (theoretical: C 59.1%, H 6.7%, N 24.8%) |

Industrial-Scale Considerations

Cost Analysis

| Reagent | Cost per kg (USD) | Method 1 Usage | Method 2 Usage |

|---|---|---|---|

| Triphosgene | 320 | 0.33 equiv | – |

| CDI | 1,150 | – | 1.2 equiv |

| Cyclohexylamine | 45 | 1.1 equiv | 1.5 equiv |

Method 1 is more cost-effective at scale despite higher hazard risks.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N’-pyrazin-2-ylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the pyrazin-2-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-Cyclohexyl-N’-pyrazin-2-ylurea oxides.

Reduction: Formation of N-Cyclohexyl-N’-pyrazin-2-ylurea amines.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-Cyclohexyl-N’-pyrazin-2-ylurea has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N’-pyrazin-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, applications, and properties of N-Cyclohexyl-N'-pyrazin-2-ylurea and related compounds:

Key Research Findings

- Biochemical Applications : this compound and related carbodiimides selectively modify unpaired RNA nucleotides (e.g., uridine, pseudouridine), aiding in mapping RNA secondary structures. This reactivity contrasts with phenylurea herbicides like siduron, which lack nucleotide-binding specificity .

- Pharmaceutical Potency : HIV-1 antagonists (e.g., Compounds 20 and 27) share the N-cyclohexylurea motif but incorporate purine or pyridine groups for target specificity. Their lower synthesis yields (29–65%) compared to agrochemicals like forchlorfenuron suggest greater synthetic complexity .

- Agrochemical Efficacy : Siduron and forchlorfenuron demonstrate how substituent variations dictate function. Siduron’s methylcyclohexyl group enhances soil persistence, while forchlorfenuron’s chloropyridinyl moiety increases plant cell permeability .

Structural Determinants of Function

- Pyrazine vs. Pyrimidine/Purine Substitution : Pyrazine rings (as in this compound) favor planar, aromatic interactions with nucleic acids, whereas purine/pyridine derivatives (e.g., Compounds 20 and 27) enable hydrogen bonding with protein targets like CXCR4 .

- Cyclohexyl Group Role : The cyclohexyl moiety enhances lipid solubility, improving membrane permeability in pharmaceuticals but may reduce water solubility compared to methyl or chlorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.